molecular formula C21H23N7O B2604176 (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1428371-42-9

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2604176
CAS RN: 1428371-42-9
M. Wt: 389.463
InChI Key: MDPRUYCCWYSYGO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Scientific Research Applications

Pharmacological Evaluation

A novel series of derivatives, closely related to the specified chemical compound, have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives demonstrated analgesic effects in models of induced mechanical hyperalgesia in guinea pigs and rats, highlighting their potential application in pain treatment (Tsuno et al., 2017).

Antimicrobial Activity

Another study focused on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds exhibited notable antibacterial and antifungal activities, suggesting their application as antimicrobial agents (Hossan et al., 2012).

Metabolism and Excretion in Drug Development

The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally related to the specified compound, were explored in rats, dogs, and humans. This study is essential for understanding the drug's disposition and developing new medications for type 2 diabetes (Sharma et al., 2012).

Capillary Electrophoresis in Drug Analysis

Nonaqueous capillary electrophoresis was developed for separating imatinib mesylate and related substances, demonstrating the technique's utility in quality control and pharmaceutical analysis (Ye et al., 2012).

Drug Development for Type 2 Diabetes

A potent, selective, orally active dipeptidyl peptidase IV inhibitor was synthesized, showcasing a significant advancement in developing new treatments for type 2 diabetes (Ammirati et al., 2009).

properties

IUPAC Name

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-6-8-23-18(13-15)26-19-14-20(25-16(2)24-19)27-9-11-28(12-10-27)21(29)17-5-3-4-7-22-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPRUYCCWYSYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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